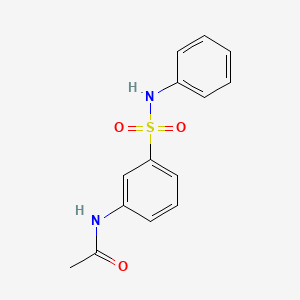

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

CAS No.: 85169-25-1

Cat. No.: VC3844506

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85169-25-1 |

|---|---|

| Molecular Formula | C14H14N2O3S |

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | N-[3-(phenylsulfamoyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C14H14N2O3S/c1-11(17)15-13-8-5-9-14(10-13)20(18,19)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) |

| Standard InChI Key | VCVHGNYXAKLDLO-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide features a central benzene ring substituted at the 3-position with a sulfonamide group (-SO₂NH-) linked to a phenylamine moiety, while the adjacent acetamide group (-NHCOCH₃) occupies the para position (Table 1) . This arrangement confers both hydrophobic (phenyl rings) and hydrophilic (sulfonamide, acetamide) characteristics, influencing solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃S |

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | N-[3-(phenylsulfamoyl)phenyl]acetamide |

| LogP (Partition Coefficient) | 1.75 |

| SMILES | CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |

The compound’s LogP of 1.75 indicates moderate lipophilicity, suggesting balanced membrane permeability . Hydrogen-bonding capabilities from the sulfonamide and acetamide groups enhance interactions with biological targets, such as enzymes or receptors .

Synthetic Pathways and Optimization

The synthesis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide typically involves multi-step reactions starting from 4-acetamidobenzenesulfonyl chloride. Key steps include:

-

Sulfonamide Formation: Reacting 4-acetamidobenzenesulfonyl chloride with aniline derivatives under basic conditions to form the phenylsulfonamide linkage.

-

Deacetylation and Functionalization: Hydrolysis of the acetamide group under acidic or basic conditions, followed by re-acetylation to stabilize the final product .

A study by Dakhel et al. (2017) demonstrated analogous methods for synthesizing sulfonamide derivatives, where 4-acetamidobenzenesulfonyl chloride was coupled with heterocyclic amines (e.g., cytosine, adenine) to yield bioactive compounds . For N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, reaction temperatures of 25–40°C and solvents like chloroform or ethanol are critical for maximizing yields .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) effectively separates this compound using a mobile phase of acetonitrile:water:phosphoric acid (50:50:0.1%) at a flow rate of 1.0 mL/min . Detection at 254 nm ensures optimal sensitivity, with retention times varying between 8–12 minutes depending on column geometry .

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Key peaks include ~1700 cm⁻¹ (C=O stretch of acetamide), ~1300–1170 cm⁻¹ (asymmetric and symmetric S=O stretches), and ~3300 cm⁻¹ (N-H stretches) .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) signals at δ 2.1 ppm (acetamide CH₃), δ 7.3–7.8 ppm (aromatic protons), and δ 10.2 ppm (sulfonamide NH) confirm the structure.

Solubility and Stability Profiles

While solubility data for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide are scarce, analogous 4-aminobenzenesulfonamides exhibit poor aqueous solubility (<1 mg/mL) but improved solubility in polar aprotic solvents like DMSO . Stability studies indicate decomposition at temperatures >200°C, with hydrolysis of the sulfonamide bond under strongly acidic or basic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume